2-(6-Chloropyridazin-3-yl)phenol 2-(6-Chloropyridazin-3-yl)phenol
Brand Name: Vulcanchem
CAS No.: 77585-94-5
VCID: VC8385265
InChI: InChI=1S/C10H7ClN2O/c11-10-6-5-8(12-13-10)7-3-1-2-4-9(7)14/h1-6,14H
SMILES: C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)O
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

2-(6-Chloropyridazin-3-yl)phenol

CAS No.: 77585-94-5

Cat. No.: VC8385265

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloropyridazin-3-yl)phenol - 77585-94-5

Specification

CAS No. 77585-94-5
Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 2-(6-chloropyridazin-3-yl)phenol
Standard InChI InChI=1S/C10H7ClN2O/c11-10-6-5-8(12-13-10)7-3-1-2-4-9(7)14/h1-6,14H
Standard InChI Key FRWYZVRPWFWYFU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)O
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

2-(6-Chloropyridazin-3-yl)phenol has the molecular formula C₁₀H₇ClN₂O, derived from the combination of a pyridazine ring (C₄H₃N₂), a phenol group (C₆H₅O), and a chlorine substituent. The molecular weight is calculated as 206.63 g/mol, consistent with the replacement of the amino group in its analog 2-(6-aminopyridazin-3-yl)phenol (187.20 g/mol) with chlorine .

Structural Elucidation

The compound features a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a phenol group and at the 6-position with chlorine. This arrangement creates a planar structure with potential for π-π stacking interactions, as observed in related pyridazine derivatives . The chlorine atom enhances electrophilicity, while the phenolic hydroxyl group contributes to hydrogen-bonding capabilities, influencing solubility and reactivity .

Physicochemical Properties

Physical State and Solubility

While direct data for 2-(6-chloropyridazin-3-yl)phenol are unavailable, analogs such as 2-(6-chloropyridazin-3-yl)oxyquinoxaline exhibit a density of 1.445 g/cm³ and moderate lipophilicity (LogP = 2.865) . The phenolic hydroxyl group likely improves aqueous solubility compared to non-polar pyridazine derivatives, though the chlorine atom may counterbalance this effect.

Thermal Stability

Pyridazine derivatives generally exhibit moderate thermal stability. For example, 2-((6-chloropyridazin-3-yl)thio)-N,N-diethylacetamide demonstrates stability up to 150°C in sulfuric acid environments . The presence of a phenol group in 2-(6-chloropyridazin-3-yl)phenol may lower its melting point relative to fully aromatic analogs, but experimental data are needed for confirmation.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(6-chloropyridazin-3-yl)phenol likely involves nucleophilic aromatic substitution or coupling reactions. A plausible route includes:

  • Chlorination of Pyridazine: Introducing chlorine at the 6-position of pyridazine using phosphorus oxychloride (POCl₃) or other chlorinating agents.

  • Phenol Coupling: Reacting 6-chloropyridazin-3-amine with a phenol derivative under Ullmann or Buchwald-Hartwig conditions to form the C-O bond .

Reactivity Profile

  • Electrophilic Substitution: The chlorine atom at the 6-position directs electrophiles to the 4-position of the pyridazine ring.

  • Hydrogen Bonding: The phenolic hydroxyl group participates in hydrogen bonding, enhancing interactions with biological targets or materials .

  • Oxidation: The phenol group may oxidize to a quinone under strong oxidizing conditions, altering electronic properties.

Applications in Research and Industry

Pharmaceutical Intermediates

The amino analog 2-(6-aminopyridazin-3-yl)phenol is a reported SMARCA2/4 inhibitor (SMARCA2/4-IN-2), indicating potential anticancer activity . Replacement of the amino group with chlorine could modulate binding affinity or metabolic stability, warranting further pharmacological exploration.

Materials Science

Pyridazine-phenol hybrids may serve as ligands in coordination polymers or catalysts. The phenolic oxygen and pyridazine nitrogen atoms provide chelation sites for metal ions, useful in designing functional materials .

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